molecular formula C21H30Cl3N5O B2428295 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-cyclohexylacetamide dihydrochloride CAS No. 1327617-06-0

2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-cyclohexylacetamide dihydrochloride

Cat. No.: B2428295
CAS No.: 1327617-06-0
M. Wt: 474.86
InChI Key: ZOSOYZDTBGIIOC-UHFFFAOYSA-N
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Description

2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-cyclohexylacetamide dihydrochloride is a synthetic compound known for its significant bioactivity, particularly in medicinal chemistry. This compound has piqued interest due to its potential pharmacological applications, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Imidazole Formation: : The synthesis begins with the formation of the 1-(3-chlorophenyl)-1H-imidazol-2-yl intermediate. This typically involves the reaction of 3-chloroaniline with glyoxal in the presence of an acidic catalyst.

  • Piperazine Addition: : The imidazole intermediate is then reacted with piperazine to form the 4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazine derivative. This step generally requires a polar aprotic solvent such as DMF and mild heating.

  • Acetamide Formation: : The piperazine derivative is reacted with N-cyclohexylacetyl chloride under basic conditions to form the final product, 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-cyclohexylacetamide.

  • Formation of Dihydrochloride Salt: : The free base of the final product is converted into its dihydrochloride salt form by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production often involves:

  • Large-Scale Synthesis: : Scaling up the laboratory synthesis process, ensuring consistency and purity.

  • Catalysts and Reagents: : Use of efficient and reusable catalysts to maximize yield and minimize waste.

  • Quality Control: : Rigorous testing at each step to maintain high standards of purity and activity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the imidazole ring.

  • Reduction: : Reduction reactions typically occur at the piperazine ring, affecting the pharmacophore.

  • Substitution: : Electrophilic substitution reactions can modify the 3-chlorophenyl group.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or hydrogen peroxide for oxidation reactions.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction reactions.

  • Substitution Reagents: : Halogens or other electrophilic reagents for substitution.

Major Products Formed from These Reactions

  • Oxidation: : Formation of N-oxides.

  • Reduction: : Formation of reduced imidazole or piperazine derivatives.

  • Substitution: : Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

Used as a model compound for studying piperazine-linked imidazole derivatives.

Biology

Investigated for its binding affinity to various biological targets, including enzymes and receptors.

Medicine

Explored as a potential therapeutic agent for its psychoactive properties, particularly in the treatment of anxiety and depression.

Industry

Employed in the synthesis of more complex pharmaceuticals due to its versatile functional groups.

Mechanism of Action

Molecular Targets

  • Receptors: : Binds to serotonin and dopamine receptors, modulating neurotransmitter activity.

  • Enzymes: : Inhibits specific enzymes involved in neurotransmitter metabolism.

Pathways Involved

  • Neurotransmitter Pathways: : Influences serotonin and dopamine pathways, affecting mood and behavior.

  • Signal Transduction: : Modulates intracellular signaling cascades, impacting gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(1-(4-Fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-cyclohexylacetamide

  • 2-(4-(1-(2-Chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-cyclohexylacetamide

Highlighting Uniqueness

The presence of the 3-chlorophenyl group provides unique binding properties and increased selectivity for specific biological targets, distinguishing it from other similar compounds.

Conclusion

2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-cyclohexylacetamide dihydrochloride stands out for its multifaceted applications in scientific research, from chemistry to medicine. Its unique chemical structure and reactivity make it a valuable compound for exploring new therapeutic avenues.

Properties

IUPAC Name

2-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-N-cyclohexylacetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClN5O.2ClH/c22-17-5-4-8-19(15-17)27-10-9-23-21(27)26-13-11-25(12-14-26)16-20(28)24-18-6-2-1-3-7-18;;/h4-5,8-10,15,18H,1-3,6-7,11-14,16H2,(H,24,28);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSOYZDTBGIIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2CCN(CC2)C3=NC=CN3C4=CC(=CC=C4)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30Cl3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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